Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone
Overview
Description
Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone, also known as cyclopentylhydroxypyrrolidinone (CPHPM), is a synthetic compound that has recently been studied for its potential applications in the field of science and research. CPHPM is an organic compound that is formed through the condensation of cyclopentanone and 3-hydroxypyrrolidin-1-ylmethanone. It has a molecular formula of C10H17NO2 and a molecular weight of 181.25 g/mol. CPHPM is a white crystalline solid at room temperature and has a melting point of 145-146°C.
Scientific Research Applications
Pharmaceutical Research: Antiviral Agents
Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone, due to its structural similarity to indole derivatives, may have potential as an antiviral agent. Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The compound’s unique blend of reactivity and selectivity could be leveraged to develop new antiviral drugs with high affinity to viral receptors.
Cancer Therapeutics: Antiproliferative Activity
This compound could be instrumental in cancer research, particularly in the design and synthesis of novel anti-cancer agents. Indole derivatives, which share a similar heterocyclic structure, have shown high anti-tumor activity . Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone’s molecular framework could be modified to enhance its antiproliferative properties against various cancer cell lines.
Antimicrobial and Antibacterial Agents
Research into indole derivatives has revealed their effectiveness as antimicrobial and antibacterial agents . Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone could be modified to enhance these properties, leading to the creation of new drugs to combat resistant strains of bacteria and other microbes.
Agricultural Chemistry: Plant Growth Regulators
Indole derivatives are known to influence plant growth and development. Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone could be investigated for its potential as a plant growth regulator, contributing to agricultural research and crop enhancement strategies.
Each of these applications leverages the unique chemical structure of Cyclopentyl(3-hydroxypyrrolidin-1-yl)methanone, highlighting its versatility and potential across a broad spectrum of scientific research. The compound’s reactivity and selectivity make it a valuable asset for advanced scientific applications .
properties
IUPAC Name |
cyclopentyl-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-5-6-11(7-9)10(13)8-3-1-2-4-8/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMOXIJXAOIHMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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